4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one
Overview
Description
4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylpyrrolidin-2-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained at around 50-60°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(carboxymethyl)-1-isopropylpyrrolidin-2-one.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to a hydroxyl group, forming 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-ol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium halides (NaX) or alkyl halides (R-X) in the presence of a base.
Major Products
Oxidation: 4-(Carboxymethyl)-1-isopropylpyrrolidin-2-one
Reduction: 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)pyrrolidin-2-one: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Isopropylpyrrolidin-2-one:
4-(Carboxymethyl)-1-isopropylpyrrolidin-2-one: An oxidized derivative with different chemical behavior.
Uniqueness
4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one is unique due to the presence of both the hydroxymethyl and isopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-propan-2-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h6-7,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSONVKDMDDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612563 | |
Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59857-88-4 | |
Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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